Milliamine A hydrochloride
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Overview
Description
Milliamine A hydrochloride is a compound isolated from the plant Euphorbia Millii.
Preparation Methods
Synthetic Routes and Reaction Conditions
Milliamine A hydrochloride can be synthesized through several methods. One common approach involves the reaction of halogenoalkanes with ammonia, resulting in a nucleophilic substitution reaction where the nitrogen lone pair in ammonia replaces the halogen in the halogenoalkane . Another method involves the reduction of nitriles using hydrogen gas over a nickel catalyst or lithium aluminum hydride in dry ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Milliamine A hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the halogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas over a nickel catalyst are used.
Substitution: Reagents like ammonia and other nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Its toxic properties make it a subject of interest in studies related to biological activity and toxicity.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Milliamine A hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Milliamine A hydrochloride can be compared with other similar compounds, such as Milliamine B and Milliamine C, which are also isolated from Euphorbia Millii . These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of research and development.
Properties
CAS No. |
100311-38-4 |
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Molecular Formula |
C45H50ClN3O10 |
Molecular Weight |
828.3 g/mol |
IUPAC Name |
[7-(acetyloxymethyl)-5,6-dihydroxy-3,10,13,13-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.012,14]pentadeca-2,7-dienyl] 2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]benzoate;hydrochloride |
InChI |
InChI=1S/C45H49N3O10.ClH/c1-23-19-31-36(43(31,4)5)44-21-24(2)39(45(44,56)37(51)26(22-57-25(3)49)20-30(23)38(44)52)58-42(55)27-13-8-10-16-32(27)46-41(54)29-15-12-18-34(50)35(29)47-40(53)28-14-9-11-17-33(28)48(6)7;/h8-18,20-21,23,30-31,36-37,39,50-51,56H,19,22H2,1-7H3,(H,46,54)(H,47,53);1H |
InChI Key |
JDKXHQINJIAAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C2(C)C)C34C=C(C(C3(C(C(=CC1C4=O)COC(=O)C)O)O)OC(=O)C5=CC=CC=C5NC(=O)C6=C(C(=CC=C6)O)NC(=O)C7=CC=CC=C7N(C)C)C.Cl |
Origin of Product |
United States |
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